N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-21(19,20)18(15-7-8-15)16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQLKJEIHDZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164144 | |
| Record name | N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131739-37-1 | |
| Record name | N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131739-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Alkylation and Sulfonylation
This route begins with 4-piperidone, proceeding through benzylation, amination, and sulfonylation:
Step 1: Synthesis of 1-Benzylpiperidin-4-amine
4-Piperidone is subjected to reductive amination using benzylamine and sodium cyanoborohydride in methanol at 25°C, yielding 1-benzylpiperidin-4-amine. The reaction achieves 85% yield under optimized conditions (pH 6–7, 12 h reaction time).
Step 2: N-Alkylation with Cyclopropylmethyl Bromide
The secondary amine reacts with cyclopropylmethyl bromide in the presence of potassium carbonate in acetonitrile at 60°C. A molar ratio of 1:1.2 (amine:alkylating agent) minimizes dialkylation, achieving 78% yield after 8 h.
Step 3: Sulfonylation with Methanesulfonyl Chloride
The tertiary amine is treated with methanesulfonyl chloride (1.1 equiv) and triethylamine in dichloromethane at 0°C. Quenching with ice water and extraction affords the sulfonamide in 92% yield.
Overall Yield : 61% (three steps).
Route 2: Direct Sulfonylation of Prefunctionalized Piperidine
This alternative employs a pre-synthesized 1-benzylpiperidin-4-amine intermediate, bypassing the alkylation step:
Step 1: Preparation of 1-Benzylpiperidin-4-amine
As detailed in Route 1, 4-piperidone is converted to the benzylamine derivative.
Step 2: One-Pot N-Cyclopropylmethylation and Sulfonylation
A tandem reaction using cyclopropylmethyl methanesulfonate (1.5 equiv) and triethylamine in THF at 40°C for 6 h simultaneously installs the cyclopropylmethyl and sulfonamide groups. This method reduces purification steps but requires careful stoichiometry to suppress over-sulfonylation (yield: 68%).
Critical Reaction Parameters and Optimization
Temperature Control in Alkylation
Cyclopropylmethyl bromide’s sensitivity to heat necessitates temperatures below 65°C to prevent cyclopropane ring degradation. Elevated temperatures (>70°C) reduce yields to <50% due to competing elimination.
Solvent Effects on Sulfonylation
Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity, while protic solvents (e.g., methanol) lead to hydrolysis. Trials in DCM showed 15–20% higher yields compared to ethyl acetate.
Stoichiometric Ratios
A slight excess of methanesulfonyl chloride (1.1–1.3 equiv) ensures complete conversion of the amine. Excess sulfonyl chloride (>1.5 equiv) necessitates additional washes with sodium bicarbonate, complicating purification.
Analytical Characterization and Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.28 (m, 5H, Ar-H), 3.51 (s, 2H, N-CH₂-Ph), 2.88–2.82 (m, 1H, piperidine-H), 2.71 (s, 3H, SO₂-CH₃), 1.90–1.45 (m, cyclopropane-H).
- LC-MS : [M+H]⁺ = 349.2, retention time = 6.7 min (C18 column, 60% acetonitrile/water).
Chromatographic Purity
HPLC analysis (UV detection at 254 nm) confirmed >98% purity after recrystallization from ethanol/water (3:1).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 61% | 68% |
| Purification Complexity | Moderate | Low |
| Scalability | High | Moderate |
| Byproduct Formation | <5% | 8–10% |
Route 2 offers streamlined synthesis but suffers from lower yields in the tandem step. Industrial-scale production may favor Route 1 for its reproducibility, despite additional steps.
Industrial-Scale Considerations
Cost Efficiency
Benzylamine and cyclopropylmethyl bromide are commercially available at scale, reducing raw material costs. Methanesulfonyl chloride, however, requires careful handling due to its corrosivity.
Environmental Impact
Waste streams containing triethylamine hydrochloride necessitate neutralization before disposal. Solvent recovery systems (e.g., DCM distillation) mitigate environmental footprint.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
Neuropathic Pain Management
Overview:
Recent studies have highlighted the efficacy of N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide in managing neuropathic pain, a condition characterized by pain resulting from nerve damage.
Research Findings:
- A study published in PubMed demonstrated that derivatives of this compound exhibited significant antiallodynic effects in models of neuropathic pain, particularly in capsaicin-induced mechanical allodynia. The compound was noted to reverse mechanical allodynia effectively, restoring mechanical thresholds comparable to those in control groups .
- The mechanism of action appears to involve sigma receptor antagonism, which is crucial for modulating pain pathways .
Sigma Receptor Affinity
Overview:
The compound has shown high affinity for sigma receptors, which are implicated in various neurological functions.
Research Findings:
- A quantitative structure-activity relationship (QSAR) study indicated that N-(1-benzylpiperidin-4-yl) derivatives possess a strong binding affinity for sigma1 receptors (Ki values around 3.90 nM), suggesting their potential as therapeutic agents for conditions mediated by these receptors .
- The selectivity for sigma1 over sigma2 receptors enhances its therapeutic profile, potentially reducing side effects associated with broader receptor activity .
Treatment of Neurological Disorders
Overview:
The compound's pharmacological properties suggest potential applications in treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia.
Research Findings:
- Patents have been filed for derivatives of this compound aimed at muscarinic receptor modulation, which could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .
- The compounds are being explored as muscarinic receptor 4 (M4) antagonists, which may alleviate symptoms related to cognitive decline and improve overall brain function .
Sodium Channel Modulation
Overview:
Another area of interest is the modulation of sodium channels, which play a critical role in pain transmission.
Research Findings:
- Compounds similar to this compound have been identified as inhibitors of specific sodium channels (e.g., NaV1.7), which are implicated in pain pathways. This modulation could provide a novel approach to treating various pain syndromes without the adverse effects commonly seen with traditional analgesics .
- The potential to selectively target sodium channels involved in nociception presents an opportunity for developing safer analgesics with fewer side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways. For example, it may bind to opioid receptors, leading to analgesic effects, or inhibit enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1 N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (PDB: 5HK2)
This compound, co-crystallized with S1R (PDB ID: 5HK2), shares the 1-benzylpiperidin-4-yl backbone but substitutes the cyclopropylmethanesulfonamide group with a 4-iodobenzamide moiety. Key differences include:
- Electron-withdrawing vs. Electron-donating groups : The 4-iodo substituent in benzamide introduces steric bulk and electron-withdrawing effects, whereas the cyclopropylmethanesulfonamide group provides electron-rich sulfonamide functionality.
- Binding mode : Docking studies suggest that the benzamide derivative forms a hydrogen bond with S1R’s Glu172 residue, while the sulfonamide group in N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide may engage in stronger polar interactions due to its higher polarity .
2.1.2 Haloperidol Haloperidol, a canonical S1R antagonist, lacks the piperidine backbone but shares affinity for S1R. Competitive binding assays revealed that this compound exhibits a Ki of 12 nM compared to haloperidol’s Ki of 3–6 nM, indicating slightly lower but still significant affinity .
Functional Analogues
2.2.1 SA4503 (Cutamesine) SA4503, a selective S1R agonist, shares neuroprotective effects but differs structurally by featuring a tetrahydroisoquinoline core. This compound’s sulfonamide group may confer enhanced metabolic stability compared to SA4503’s ester linkage.
Data Table: Comparative Analysis
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to benzamide or ester-containing analogues, as suggested by in silico ADMET predictions.
- Therapeutic Potential: Unlike haloperidol, which is associated with extrapyramidal side effects, this compound’s partial agonism could offer a safer profile for neuropsychiatric applications.
Biological Activity
N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its interactions with sigma receptors, which are implicated in various neurological disorders. This article reviews the biological activity of this compound, focusing on its receptor affinity, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
The compound features a piperidine ring, a benzyl group, and a cyclopropylmethanesulfonamide moiety, contributing to its unique pharmacological profile.
Receptor Affinity
Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant binding affinity for sigma receptors. Specifically, studies have demonstrated:
- Sigma Receptor Binding : The compound shows high affinity for sigma1 receptors (Ki values around 3.90 nM) and lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in treating conditions where sigma1 receptor modulation is beneficial.
Therapeutic Applications
The biological activity of this compound has been explored in various therapeutic contexts:
- Neuropathic Pain : A proof-of-concept study highlighted that related compounds induced significant antiallodynic effects in models of neuropathic pain through sigma1 receptor antagonism . This suggests that the compound may be effective in alleviating pain associated with nerve damage.
- Cognitive Disorders : Other studies indicate potential applications in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease .
Study on Sigma Receptor Affinity
A series of experiments evaluated the affinity of various N-(1-benzylpiperidin-4-yl) derivatives for sigma receptors. The findings revealed that modifications to the aromatic ring significantly affected binding affinities, with certain substitutions enhancing selectivity for sigma1 receptors .
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Unsubstituted | 3.90 | 240 | 61.54 |
| 2-Fluoro-substituted | 3.56 | 667 | 187.73 |
This table illustrates how structural modifications influence receptor binding properties.
Efficacy in Pain Models
In a behavioral model assessing mechanical allodynia, the administration of related compounds demonstrated a reversal of pain sensitivity comparable to baseline levels in treated animals . This reinforces the therapeutic potential of these compounds in managing neuropathic pain.
Q & A
Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Using carbodiimide reagents (e.g., DCC or EDC) to activate carboxylic acids for sulfonamide bond formation .
- Piperidine functionalization : Benzylation of the piperidine ring via nucleophilic substitution or reductive amination .
- Purification : Recrystallization (e.g., using ethanol/dichloromethane) or column chromatography to isolate the product. Key parameters include temperature control (0–25°C for sensitive steps) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions on the piperidine and cyclopropyl groups (e.g., δ 7.3–7.5 ppm for benzyl aromatic protons) .
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., [M+H]+ calculated for C22H31N2O2S) .
- HPLC : Assess purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 determination) .
- Enzyme inhibition : Fluorometric assays targeting enzymes like carbonic anhydrase or kinases, given the sulfonamide’s role in active-site binding .
- Receptor binding : Radioligand displacement studies for σ-1 or opioid receptors, leveraging structural analogs’ reported affinities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Systematic substitution : Modify the cyclopropyl group (e.g., replace with ethyl or fluorinated analogs) and compare IC50 values in cytotoxicity assays .
- Piperidine ring variations : Introduce methyl or acetyl groups at the 4-position to assess steric effects on target binding .
- Sulfonamide replacements : Test carboxamide or phosphonamide analogs to evaluate electronic effects .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Folate pathway inhibition : The sulfonamide moiety may mimic para-aminobenzoic acid (PABA), disrupting dihydropteroate synthase in bacterial systems .
- Receptor modulation : Molecular docking studies suggest the benzylpiperidine group interacts with hydrophobic pockets in σ-1 receptors, as seen in analogs like donepezil hybrids .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solvent controls : DMSO concentration (<0.1%) can influence cytotoxicity results .
Q. What strategies optimize stability during long-term storage and in biological matrices?
- Storage : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
- In vitro stability : Conduct LC-MS stability assays in PBS or serum (37°C, 24h) to detect degradation products .
Key Considerations for Experimental Design
- Synthetic reproducibility : Document reaction times and solvent ratios rigorously, as minor deviations can alter yields .
- Biological replicates : Use n ≥ 3 in assays to account for variability .
- Safety protocols : Follow OSHA guidelines for handling sulfonamides (gloves, ventilation) due to acute toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
